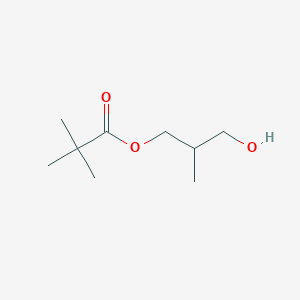
3-Hydroxy-2-methylpropyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methylpropyl pivalate is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 . It is commonly used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-methylpropyl pivalate consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
3-Hydroxy-2-methylpropyl pivalate has a predicted density of 0.976±0.06 g/cm3 and a predicted boiling point of 198.7±13.0 °C . The melting point and flash point are not available .Scientific Research Applications
Protection of Alcohols
Pivalates, including 3-Hydroxy-2-methylpropyl pivalate, are used as protecting groups for alcohols . They offer a simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions .
Acylation of Alcohols
3-Hydroxy-2-methylpropyl pivalate can be used in the acylation of alcohols . This process is catalyzed by inexpensive phosphoric acid (H3PO4), which generates in situ diacylated mixed anhydrides acting as efficient catalytic acyl transfer reagents .
Generation of Acyloxymethyl Radicals
Acyloxymethyl radicals, which add to imines, can be generated from iodomethyl esters of pivalates, including 3-Hydroxy-2-methylpropyl pivalate . This process is facilitated by the action of dimethylzinc or triethylborane .
Mechanism of Action
Target of Action
3-Hydroxy-2-methylpropyl pivalate is a type of pivalate prodrug . Pivalate prodrugs have been developed to improve the bioavailability of therapeutic candidates Pivalate prodrugs are known to interact with various enzymes found in the blood and several organs, including the intestine and liver .
Mode of Action
The mode of action of 3-Hydroxy-2-methylpropyl pivalate involves the liberation of pivalate (trimethylacetic acid) after hydrolysis . This process improves the lipophilicity of the compound, allowing it to cross lipid biomembranes more readily . The ester is then hydrolyzed to form the desired bioactive molecule and pivalate . Hydrolysis is catalyzed by a spectrum of enzymes found in the blood and several organs .
Biochemical Pathways
Pivalate can be activated to a coenzyme A thioester in cells . In humans, formation and urinary excretion of pivaloylcarnitine generated from pivaloyl-CoA is the major route of pivalate elimination .
Pharmacokinetics
The pharmacokinetics of 3-Hydroxy-2-methylpropyl pivalate involve the metabolism of pivalate. Pivalate is metabolized by enzyme systems and pathways intended to oxidize the broad spectrum of organic acids generated during intermediary metabolism . The accumulation of pivalate derivatives has the potential to disrupt cellular metabolism .
Result of Action
The molecular and cellular effects of 3-Hydroxy-2-methylpropyl pivalate’s action involve the potential disruption of cellular metabolism due to the accumulation of pivalate derivatives . This can lead to clinically relevant consequences .
Action Environment
The action of 3-Hydroxy-2-methylpropyl pivalate can be influenced by environmental factors. For instance, the use of pivalate prodrugs for short periods of time is unlikely to result in clinically significant carnitine depletion . Long-term treatment with substantial doses of pivalate prodrugs may require administration of carnitine supplementation to avoid carnitine depletion .
properties
IUPAC Name |
(3-hydroxy-2-methylpropyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(5-10)6-12-8(11)9(2,3)4/h7,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVACGRAEIGECNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


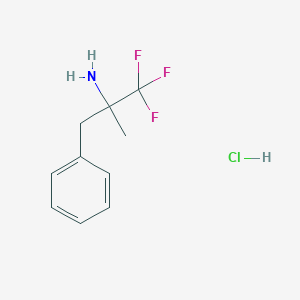
![N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906569.png)
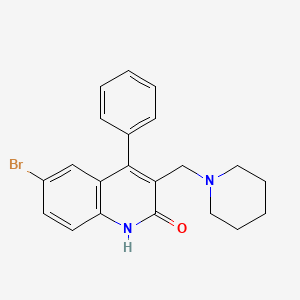

![(2-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2906572.png)
![N-[(furan-2-yl)(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2906575.png)
![2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride](/img/structure/B2906577.png)
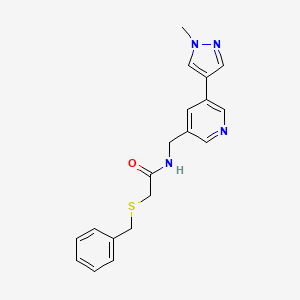
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2906579.png)
![2-Chloro-N-[[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide](/img/structure/B2906580.png)
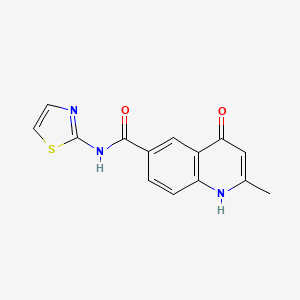
![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2906582.png)
![2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone](/img/structure/B2906586.png)